BenchChemオンラインストアへようこそ!

1,3-Dieicosatrienoin

Diacylglycerol lipase Endocannabinoid signaling Substrate specificity

Procure 1,3-Dieicosatrienoin, a structurally defined 1,3-diacylglycerol, to eliminate experimental variability in DGLA signaling research. Unlike free acids or mixed TGs, its sn-1,3 DGLA configuration bypasses cellular uptake, re-esterification, and positional acyl redistribution, enabling direct interrogation of lipase specificity, eicosanoid metabolism, and PKC modulation. Essential for reproducible studies in neuroinflammation and chronic inflammatory pathways.

Molecular Formula C43H72O5
Molecular Weight 669.0 g/mol
Cat. No. B3026082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dieicosatrienoin
Molecular FormulaC43H72O5
Molecular Weight669.0 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCC=CCC=CCC)O
InChIInChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41,44H,3-4,9-10,15-16,21-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-
InChIKeyWPMYZFCSGMALHM-YTWBPVBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di-11(Z),14(Z),17(Z)-eicosatrienoyl Glycerol: A Structurally Defined DGLA Diacylglycerol for Lipid Signaling Research


The compound (11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester, also designated as 1,3-Di-11(Z),14(Z),17(Z)-eicosatrienoyl glycerol (CAS 960594-33-6), is a structurally defined diacylglycerol (DAG) containing two dihomo-γ-linolenic acid (DGLA; 20:3 ω-6) moieties esterified at the sn-1 and sn-3 positions of the glycerol backbone . As a member of the ω-6 polyunsaturated fatty acid-derived DAG family, this compound serves as a research tool for investigating DGLA-specific lipid signaling, enzymatic hydrolysis pathways, and eicosanoid precursor metabolism [1]. Its defined stereochemistry and positional isomerism distinguish it from mixed-acyl DAGs and free fatty acid forms, providing experimental control in studies of DAG-dependent signaling cascades [2].

Why 1,3-Di-11(Z),14(Z),17(Z)-eicosatrienoyl Glycerol Cannot Be Substituted with Free DGLA or Ethyl Ester Forms in Signaling Studies


Generic substitution of 1,3-di-DGLA glycerol with free DGLA acid, ethyl DGLA, or mixed triacylglycerol (TG) forms introduces confounding variables that compromise experimental interpretation. Free DGLA requires cellular uptake and re-esterification before incorporation into phospholipid pools, introducing variable bioavailability kinetics that depend on cell type and assay conditions [1]. Ethyl DGLA, while orally bioavailable and shown to elevate renomedullary DGLA phospholipid content by 2.8-fold over controls in rabbit studies, undergoes distinct metabolic routing that increases triglyceride accumulation rather than direct DAG signaling pool enrichment [2]. Mixed TGs containing DGLA (e.g., 1,2-di-γ-linolenyl-3-mono-oleoylglycerol) yield only 10.3% DGLA in total phospholipids compared to 15.0% achieved with tri-γ-linolenylglycerol, demonstrating that acyl position and composition materially affect tissue incorporation efficiency [3]. This compound provides a structurally unambiguous DAG species that bypasses confounding variables associated with free fatty acid uptake, ester hydrolysis kinetics, and positional acyl redistribution, enabling direct interrogation of DGLA-specific DAG signaling without the need for metabolic activation steps.

Quantitative Differentiation Evidence for 1,3-Di-11(Z),14(Z),17(Z)-eicosatrienoyl Glycerol Against Closest Analogs


Positional Isomerism Dictates DAG Lipase Substrate Specificity Relative to sn-1,2-DAG Analogs

The 1,3-diacylglycerol structure of this compound fundamentally alters its enzymatic processing compared to the more common sn-1,2-diacylglycerol isomers. Mammalian diacylglycerol lipase alpha (DAGLA) and beta (DAGLB) exhibit strong positional specificity, preferentially hydrolyzing the sn-1 fatty acid from diacylglycerols that contain arachidonic acid (AA) esterified at the sn-2 position to biosynthesize 2-arachidonoylglycerol (2-AG), while showing negligible activity against 1,3-diacylglycerols or other lipid classes including monoacylglycerols and phospholipids [1]. This positional substrate selectivity means that 1,3-di-DGLA glycerol will not serve as a substrate for canonical 2-AG biosynthesis, enabling researchers to isolate DGLA-specific signaling events independent of endocannabinoid pathway crosstalk [2].

Diacylglycerol lipase Endocannabinoid signaling Substrate specificity

Metabolic Routing Divergence: DGLA Diglyceride Avoids Triglyceride Accumulation Observed with Ethyl DGLA Administration

Ethyl DGLA administration in vivo produces a marked and potentially confounding increase in tissue triglyceride content. In rabbits fed ethyl DGLA at 1 g/kg/day for 25 days, renomedullary triglycerides increased 2.8-fold compared to control-fed animals, with selective enrichment of 20:3ω6 and 20:4ω6 in the triglyceride fraction [1]. This triglyceride accumulation was tissue-specific (observed in renal medulla but not cortex or liver) and did not occur in phospholipid fractions. In contrast, a structurally defined 1,3-diacylglycerol like the target compound bypasses the re-esterification machinery that drives triglyceride synthesis, providing a direct DAG species for experimental use without inducing confounding lipid droplet accumulation [2].

Lipid metabolism Triglyceride accumulation Phospholipid remodeling

Anti-Inflammatory Eicosanoid Precursor Specificity: DGLA vs. Arachidonic Acid Pathway Divergence

The DGLA moiety in this diglyceride serves as a precursor for anti-inflammatory eicosanoids that differ fundamentally from those derived from arachidonic acid (AA). DGLA is metabolized via cyclooxygenase (COX) to series-1 prostaglandins (including PGE1) and via 15-lipoxygenase to 15-hydroxyeicosatrienoic acid (15-HETrE), which inhibits the conversion of AA to pro-inflammatory leukotrienes [1]. This is in marked contrast to AA, which yields pro-inflammatory series-2 prostaglandins and series-4 leukotrienes. Quantitative studies demonstrate that dietary supplementation with structured triacylglycerols containing DGLA increases PGE1 generation to 77.7% (TGLA) and 59.4% (DGMO) versus 57.5% in controls, while also enhancing 15-HETrE production to 21.8% (TGLA) and 32.2% (DGMO) compared to 20.2% in controls [2]. The diglyceride form of DGLA provides a direct substrate for studying this alternative eicosanoid pathway without the confounding influence of competing AA metabolism [3].

Eicosanoid biosynthesis Anti-inflammatory signaling Prostaglandin E1

Acyl Chain Purity and Defined Positional Isomerism Enable Controlled DAG Signaling Studies Without Endogenous DGLA Contamination

Endogenous DGLA is an extremely uncommon fatty acid found only in trace amounts in animal tissues and products, with typical physiological phospholipid DGLA content ranging from approximately 1-6 mol% in control animals [1]. This low baseline abundance means that supplementation with exogenous DGLA-containing lipids produces quantifiable and trackable changes in cellular fatty acid composition. For example, intravenous administration of a highly purified DGLA triglyceride emulsion (purity >95%) in mice increased DGLA in plasma phospholipids from 1.93±0.43 mol% to 5.56±0.29 mol% within 3 hours, and in spleen cell phospholipids from 1.05±0.05 mol% to 9.40±2.16 mol% within 6 hours [2]. A structurally defined 1,3-di-DGLA glycerol provides a chemically pure, positionally defined DAG species that eliminates the confounding effects of mixed acyl composition and enables precise quantification of DGLA incorporation into experimental systems .

PKC signaling Diacylglycerol sensing Lipid-protein interaction

Validated Research Applications for 1,3-Di-11(Z),14(Z),17(Z)-eicosatrienoyl Glycerol Based on Evidence Profile


DAG Lipase Substrate Specificity and Endocannabinoid Pathway Discrimination Studies

This compound is uniquely suited for experiments designed to distinguish between 1,2-DAG and 1,3-DAG substrate specificity in lipase assays. Because mammalian DAG lipases exhibit strong positional preference for sn-1,2-DAG species containing AA at sn-2 [1], the 1,3-di-DGLA glycerol serves as a negative control substrate that does not contribute to 2-AG biosynthesis. Researchers can use this compound to isolate DGLA-specific signaling pathways from endocannabinoid-mediated effects, a critical distinction for studies of neuroinflammation, synaptic plasticity, and pain signaling where both DGLA-derived eicosanoids and endocannabinoids may be concurrently active [2].

Anti-Inflammatory Eicosanoid Pathway Elucidation (PGE1 and 15-HETrE)

Investigators studying the anti-inflammatory branch of ω-6 PUFA metabolism can employ this defined DGLA diglyceride as a precursor tool. DGLA is converted to PGE1 (a series-1 prostaglandin with anti-inflammatory properties) and 15-HETrE (a 15-lipoxygenase product that inhibits leukotriene synthesis from AA) [1]. The compound provides a direct source of DGLA for cellular studies, enabling quantitative assessment of PGE1 and 15-HETrE production without the confounding presence of competing AA that typically co-occurs in biological lipid mixtures. This application is particularly relevant for research in chronic inflammatory conditions, atopic dermatitis, and rheumatoid arthritis where DGLA supplementation has shown therapeutic promise [2].

Lipid Signaling and Protein Kinase C (PKC) Activation Studies with Defined DAG Species

Diacylglycerols are established activators of protein kinase C (PKC) signaling cascades, but the fatty acyl composition of the DAG species influences the magnitude and duration of PKC activation. This 1,3-di-DGLA glycerol provides a chemically defined DAG with known DGLA acyl chains at both sn-1 and sn-3 positions, enabling systematic investigation of how ω-6 PUFA-containing DAG species modulate PKC isoform activity, membrane translocation kinetics, and downstream gene expression [1]. Unlike mixed-acyl DAGs extracted from natural sources, this compound eliminates acyl composition variability, ensuring experimental reproducibility in lipid-protein interaction studies [2].

Enzymatic Hydrolysis Kinetics and Lipase Substrate Profiling

This compound serves as a defined substrate for characterizing lipase and phospholipase activities in vitro. Lipases and phospholipases catalyze the hydrolysis of diacylglycerols to release free fatty acids and glycerol, and the specific acyl chain composition (DGLA in this case) influences enzymatic turnover rates [1]. Researchers can use this compound to determine kinetic parameters (Km, Vmax) for various lipase isoforms, to screen for inhibitors with fatty acyl chain specificity, and to investigate how DGLA-containing DAGs are processed by bacterial, fungal, or mammalian lipolytic enzymes [2]. The defined positional isomerism (1,3-DAG) further enables discrimination of lipases with positional specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dieicosatrienoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.